REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH:15]1[C:20]([C:21]([O:23][CH2:24][CH3:25])=[O:22])=[C:19]([CH3:26])[NH:18][C:17]([CH3:27])=[C:16]1[C:28]([O:30][CH2:31][CH3:32])=[O:29])C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH:15]1[C:20]([C:21]([O:23][CH2:24][CH3:25])=[O:22])=[C:19]([CH3:26])[NH:18][C:17]([CH3:27])=[C:16]1[C:28]([O:30][CH2:31][CH3:32])=[O:29]
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Name
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Diethyl 1,4-dihydro-4-(2-benzyloxyphenyl)-2,6-dimethyl-3,5-pyridine dicarboxylate
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Quantity
|
13.3 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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1.5 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The Pd-C was filtered off
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Type
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CUSTOM
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Details
|
the solvent removed from the filtrate
|
Type
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CUSTOM
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Details
|
Two recrystallizations from acetonitrile
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Reaction Time |
7 h |
Name
|
|
Type
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product
|
Smiles
|
OC1=C(C=CC=C1)C1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 32.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |